molecular formula C16H16ClNO B11847519 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine CAS No. 917899-27-5

3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine

Cat. No.: B11847519
CAS No.: 917899-27-5
M. Wt: 273.75 g/mol
InChI Key: KFVRJYHTPZVJOK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is an organic compound belonging to the azetidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzylamine with 4-methoxybenzyl chloride under basic conditions to form the azetidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for azetidines may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)azetidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)azetidine: Lacks the chloro group, which may influence its chemical properties and applications.

    3-Phenylazetidine: Lacks both chloro and methoxy groups, serving as a simpler analog for comparison.

Uniqueness

3-(4-Chlorophenyl)-3-(4-methoxyphenyl)azetidine is unique due to the presence of both chloro and methoxy substituents on the phenyl rings

Properties

CAS No.

917899-27-5

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(4-methoxyphenyl)azetidine

InChI

InChI=1S/C16H16ClNO/c1-19-15-8-4-13(5-9-15)16(10-18-11-16)12-2-6-14(17)7-3-12/h2-9,18H,10-11H2,1H3

InChI Key

KFVRJYHTPZVJOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CNC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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